molecular formula C10H18N2O3 B6336298 1-Butyl-3-methylimidazolium methylcarbonate CAS No. 916850-37-8

1-Butyl-3-methylimidazolium methylcarbonate

Cat. No.: B6336298
CAS No.: 916850-37-8
M. Wt: 214.26 g/mol
InChI Key: LMNFQNYYIIOYFR-UHFFFAOYSA-M
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Description

1-Butyl-3-methylimidazolium methylcarbonate is an ionic liquid composed of a 1-butyl-3-methylimidazolium cation and a methylcarbonate anion. This compound is known for its unique properties, including high thermal stability, low vapor pressure, and excellent solubility for a variety of materials. These characteristics make it a valuable substance in various scientific and industrial applications .

Mechanism of Action

Target of Action

1-Butyl-3-methylimidazolium methylcarbonate, also known as 1H-Imidazolium, 3-butyl-1-methyl-, methyl carbonate (1:1), is a type of ionic liquid . Ionic liquids are known for their unique ability to dissolve and fractionate various substances, including biopolymers . They have been used in the fabrication of lithium-ion batteries and as catalysts in chemical reactions . Therefore, the primary targets of this compound can be considered the substances it interacts with, such as biopolymers in green biorefining technologies , or the components of lithium-ion batteries .

Mode of Action

The interaction of this compound with its targets involves the dissolution and fractionation of the target substances . This is achieved through the high reactivity of the cation and anion in the ionic liquid, which ensures an exceptionally high dissolving power . In the case of lithium-ion batteries, the ionic liquid can contribute to the charge-discharge cycle .

Biochemical Pathways

It has been reported that certain ionic liquids can inhibit the biotransformation of substances like butyrate, hydrogen, and acetate , which are key components of various biochemical pathways.

Result of Action

The action of this compound results in the dissolution and fractionation of target substances . In the context of lithium-ion batteries, it contributes to the charge-discharge cycle . At higher concentrations, certain ionic liquids can have a deleterious effect, inhibiting processes such as the biotransformation of butyrate, hydrogen, and acetate .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature can affect the thermal stability of the compound . Additionally, the concentration of the ionic liquid can also influence its action, with higher concentrations potentially leading to deleterious effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-3-methylimidazolium methylcarbonate can be synthesized through a metathesis reaction. One common method involves the reaction of 1-butyl-3-methylimidazolium chloride with sodium methylcarbonate in a suitable solvent. The reaction is typically carried out at room temperature and requires thorough mixing to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale metathesis reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-methylimidazolium methylcarbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Butyl-3-methylimidazolium methylcarbonate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • 1-Butyl-3-methylimidazolium chloride
  • 1-Butyl-3-methylimidazolium nitrate
  • 1-Butyl-3-methylimidazolium acetate

Comparison: 1-Butyl-3-methylimidazolium methylcarbonate is unique among these compounds due to its methylcarbonate anion, which imparts distinct properties such as enhanced solubility for certain materials and the ability to release carbon dioxide and methanol upon decomposition. In contrast, other similar compounds like 1-butyl-3-methylimidazolium chloride and 1-butyl-3-methylimidazolium nitrate have different anions that confer different reactivity and solubility characteristics .

Properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;methyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.C2H4O3/c1-3-4-5-10-7-6-9(2)8-10;1-5-2(3)4/h6-8H,3-5H2,1-2H3;1H3,(H,3,4)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNFQNYYIIOYFR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.COC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746227
Record name 1-Butyl-3-methyl-1H-imidazol-3-ium methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916850-37-8
Record name 1-Butyl-3-methylimidazolium methyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916850-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butyl-3-methyl-1H-imidazol-3-ium methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Imidazolium, 3-butyl-1-methyl-, methyl carbonate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.978
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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